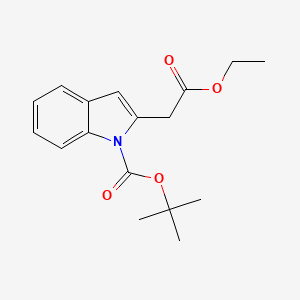

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

Overview

Description

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, an ethoxy group, and an indole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate typically involves the esterification of 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Oxidized derivatives with ketone or aldehyde groups.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- Tert-butyl (2-ethoxy-2-oxoethyl)glycinate

Uniqueness

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is unique due to its indole core structure, which imparts distinct biological activities compared to other similar compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is a synthetic organic compound belonging to the class of indole derivatives. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features a tert-butyl ester group, an ethoxy group, and an indole core structure, which contribute to its unique chemical properties and potential biological activities.

- Molecular Formula : C17H21NO4

- Molecular Weight : 303.35 g/mol

- CAS Number : 172226-77-6

- Boiling Point : Approximately 413.3 °C (predicted)

- Density : 1.12 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes involved in metabolic pathways. The indole core structure is known to interact with serotonin receptors and other molecular targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. For instance, indole-based compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is a major pathogen responsible for tuberculosis.

Case Study: Antitubercular Activity

A study evaluated several indole derivatives for their antitubercular properties, revealing that compounds similar to this compound exhibited promising results against drug-sensitive strains of Mtb. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.32 | 128 |

| Compound B | 0.62 | >40 |

These findings suggest that modifications on the indole scaffold can enhance selectivity and potency against Mtb while minimizing cytotoxicity towards mammalian cells .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Research indicates that certain indole compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

In another study, a related indole derivative demonstrated significant cytotoxicity against pediatric brain tumor cell lines with IC50 values as low as 0.84 μM, while showing minimal toxicity towards non-cancerous cells (IC50 > 200 μM). This selective activity highlights the therapeutic potential of indole derivatives in oncology .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Properties

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-5-21-15(19)11-13-10-12-8-6-7-9-14(12)18(13)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCIXTWDTYHEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697545 | |

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172226-77-6 | |

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.